1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride
Description
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2. It is a solid at room temperature and is known for its applications in various scientific research fields. The compound is characterized by the presence of an aminomethyl group attached to a cyclopentane ring, with a carbonitrile group and a hydrochloride salt.
Properties
IUPAC Name |
1-(aminomethyl)cyclopentane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPHLEIRVERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-09-4 | |
| Record name | 1-(aminomethyl)cyclopentane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the intermediate 1-(Aminomethyl)cyclopentanol. This intermediate is then subjected to dehydration and subsequent reaction with hydrogen cyanide to yield 1-(Aminomethyl)cyclopentanecarbonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Scientific Research Applications
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride has been utilized in several research areas:
Organic Synthesis
- Building Block : It serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations that can lead to novel compounds.
- Reagent in Reactions : The compound is employed as a reagent in organic synthesis, facilitating reactions such as nucleophilic substitutions and reductions.
Biological Studies
- Enzyme Mechanisms : The compound is used in studying enzyme mechanisms due to its ability to interact with biological molecules. The aminomethyl group can form hydrogen bonds, influencing enzyme activity.
- Potential Ligand : It has been explored as a potential ligand in biochemical assays, aiding in the understanding of molecular interactions within biological systems .
Medicinal Chemistry
- Therapeutic Applications : Research indicates that this compound may serve as a precursor for pharmaceutical compounds, particularly in the development of new therapeutic agents targeting various diseases.
- Anticancer Properties : Studies have demonstrated its potential role in cancer research, specifically its ability to modulate autophagy pathways, which are crucial for cancer cell survival and proliferation. Initial results suggest it may inhibit cancer cell growth, particularly in breast cancer models .
Anticancer Activity
Recent investigations have highlighted the efficacy of this compound in inhibiting cancer cell proliferation. For instance:
- Study on Breast Cancer Cells : In vitro experiments showed that the compound could reduce cell viability significantly by affecting autophagy processes, similar to established agents like chloroquine .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the cyclopentane ring can enhance or diminish biological activity, indicating the importance of structural variations for therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The carbonitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)cyclohexanecarbonitrile hydrochloride
- 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride
- 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
Uniqueness
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is unique due to its specific ring size, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities .
Biological Activity
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a chemical compound with significant potential in various biological applications. Characterized by its unique structure, which includes an aminomethyl group attached to a cyclopentane ring and a carbonitrile group, this compound has garnered attention for its interactions with biological systems.
- Molecular Formula : C7H13ClN2
- Molecular Weight : 160.64 g/mol
- CAS Number : 1909317-09-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The carbonitrile group may undergo hydrolysis to yield carboxylic acids, which can further interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
Biological Applications
This compound has been explored in several areas of research:
- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds and exploring new therapeutic agents.
- Biochemistry : The compound is utilized in studying enzyme mechanisms and as a potential ligand in biochemical assays.
- Cancer Research : Investigations into its role as an anticancer agent have shown promise, particularly in modulating autophagy pathways .
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has been tested alongside other compounds for its cytotoxic effects on breast cancer cell lines. Initial results indicate that it may inhibit cancer cell proliferation by affecting autophagy processes, similar to established agents like chloroquine .
2. Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the cyclopentane ring can significantly impact the biological activity of the compound. Variations in substituents on the aminomethyl group have been shown to enhance or diminish its efficacy against cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with related compounds reveals its unique properties:
| Compound Name | Key Features |
|---|---|
| 1-(Aminomethyl)cyclohexanecarbonitrile hydrochloride | Larger ring size, different steric properties |
| 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride | Smaller ring size, potentially different reactivity |
| 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride | Unique electronic properties due to smaller ring |
Q & A
Q. Critical Parameters :
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve reaction efficiency.
- Temperature control : Reactions often require low temperatures (−10°C to 25°C) to prevent nitrile hydrolysis .
- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) ensures high purity (>95%) .
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopentane backbone and amine-methyl group (δ 1.5–2.5 ppm for cyclopentane protons; δ 3.1–3.4 ppm for CH₂NH₂) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) verifies the molecular ion [M+H]⁺ at m/z 201.1312 (calculated) .
- FTIR : Peaks at 2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (N-H bend) confirm functional groups .
Critical Note : Discrepancies in splitting patterns (e.g., unexpected NMR multiplicities) may arise from rotational restrictions in the cyclopentane ring, requiring 2D NMR (COSY, HSQC) for resolution .
Basic Question: What are the key safety considerations and handling protocols for this compound in laboratory settings?
Q. Methodological Answer :
- Hazard Classification : Classified as Acute Tox. Category 4 (oral) and Skin Sens. Category 1 .
- Handling Protocols :
- Storage : Store at 2–8°C in airtight containers; hygroscopicity requires desiccant packs .
Advanced Question: How do solvent polarity and temperature variations impact the stability of this compound during long-term storage?
Methodological Answer :
Stability studies in different solvents reveal:
Q. Methodological Answer :
- Dynamic NMR (DNMR) : Resolves conformational exchange broadening in cyclopentane rings by analyzing temperature-dependent spectra (e.g., coalescence temperatures for ring-flipping) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding peak assignment .
Case Study : Observed doublet-of-doublets (J = 8.2 Hz) for CH₂NH₂ in experimental ¹H NMR vs. predicted triplet (J = 6.5 Hz) suggests restricted rotation; confirmed via variable-temperature NMR .
Advanced Question: How can computational methods predict the reactivity of this compound in complex syntheses?
Q. Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the nitrile group (LUMO = −1.8 eV) is prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitrilases) to design biocatalytic pathways for derivative synthesis .
Application Example : MD simulations revealed selective binding of the compound to Pseudomonas fluorescens nitrilase, enabling enzymatic hydrolysis to cyclopentanecarboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
